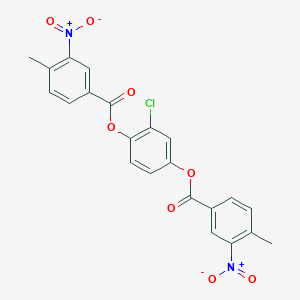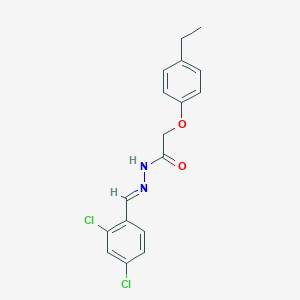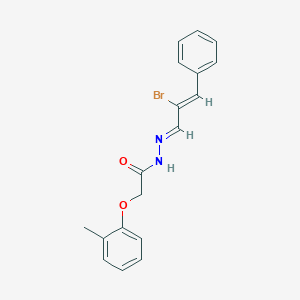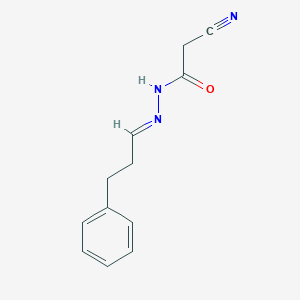
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE typically involves multiple steps, including Friedel-Crafts acylation and nitration reactions. The process begins with the acylation of a chlorinated benzene derivative, followed by nitration to introduce nitro groups at specific positions on the aromatic ring. The reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups play a crucial role in its binding affinity and reactivity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Methyl 4-chloro-2-nitrobenzoate
- Ethyl 4-(2-chloro-4-nitrobenzoyl)amino)benzoate
Uniqueness
2-CHLORO-4-(4-METHYL-3-NITROBENZOYLOXY)PHENYL 4-METHYL-3-NITROBENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of chloro, nitro, and benzoyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C22H15ClN2O8 |
|---|---|
Molekulargewicht |
470.8g/mol |
IUPAC-Name |
[3-chloro-4-(4-methyl-3-nitrobenzoyl)oxyphenyl] 4-methyl-3-nitrobenzoate |
InChI |
InChI=1S/C22H15ClN2O8/c1-12-3-5-14(9-18(12)24(28)29)21(26)32-16-7-8-20(17(23)11-16)33-22(27)15-6-4-13(2)19(10-15)25(30)31/h3-11H,1-2H3 |
InChI-Schlüssel |
ZYKOZYCECQMLOG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-[(3-IODOPHENYL)METHYLIDENE]-2-(3-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B390243.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B390246.png)
![2-(4-bromophenoxy)-N'-[4-(dimethylamino)benzylidene]propanohydrazide](/img/structure/B390249.png)

![2-bromo-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B390253.png)
![2-[2-(3-chlorobenzylidene)hydrazino]-N-ethyl-2-oxoacetamide](/img/structure/B390254.png)
![2,4-Diiodo-6-{[(2-methyl-6-quinolinyl)imino]methyl}phenol](/img/structure/B390255.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[4-(methylanilino)benzylidene]acetohydrazide](/img/structure/B390258.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B390259.png)

![5-Benzylidene-3-[(3,4-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B390264.png)
![4-chloro-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390265.png)
![2-methoxy-N'-[4-(1-naphthylmethoxy)benzylidene]benzohydrazide](/img/structure/B390267.png)
